2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide
Description
Historical Context and Discovery
The synthesis of this compound (CAS 879361-69-0) aligns with the resurgence of covalent inhibitors in the early 21st century. While its exact discovery timeline remains undocumented in public literature, its structural features reflect design principles from fragment-based drug discovery (FBDD) campaigns targeting cysteine residues in enzymes. The compound’s chloroacetamide group, a known thiol-reactive electrophile, positions it within a broader class of covalent modifiers first explored in herbicide development and later repurposed for targeting conserved catalytic cysteines in bacterial and eukaryotic proteins.
Positioning within the Chloroacetamide Chemical Class
Chloroacetamides are defined by the –NH–C(=O)–CH2Cl functional group, which enables irreversible binding to nucleophilic residues. The uniqueness of this compound arises from its hybrid architecture:
The naphthalene moiety enhances lipophilicity (cLogP ≈ 3.2), enabling membrane permeability and π-stacking interactions in enzyme binding sites. The methyl group on the acetamide nitrogen sterically modulates reactivity, balancing electrophilicity and stability.
Significance in Drug Discovery Research
This compound’s design addresses two critical challenges in covalent inhibitor development:
- Selectivity : The methoxynaphthalenyl group directs the molecule to hydrophobic regions adjacent to target cysteines, reducing off-target reactivity.
- Tunable Reactivity : The chloroacetamide warhead’s electrophilicity is tempered by the methyl substituent, enabling time-dependent inhibition without excessive nonspecific binding.
Recent applications include:
- Antimicrobial Agents : Chloroacetamide derivatives inhibit MurA, a key enzyme in bacterial peptidoglycan biosynthesis, by covalently modifying Cys115.
- Anticancer Therapeutics : Analogous structures disrupt TEAD·YAP1 interactions in the Hippo pathway by targeting palmitoylation sites.
- Antimalarial Candidates : Covalent inhibitors of PfCLK3 kinase leverage chloroacetamide reactivity to achieve prolonged parasiticidal effects.
Table 1 : Research Applications of Chloroacetamide-Based Covalent Inhibitors
The compound’s modular synthesis—combining commercially available 2-chloro-6-methoxynaphthalene with N-methylchloroacetamide precursors—facilitates rapid derivatization for structure-activity relationship (SAR) studies. Its role in fragment libraries underscores its utility in hit-to-lead optimization campaigns.
Properties
IUPAC Name |
2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-17(15(18)9-16)10-11-3-4-13-8-14(19-2)6-5-12(13)7-11/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLXQFITTWILLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 6-methoxynaphthalen-2-ylmethylamine. The key steps involve:
N-Methylation: The amine group is methylated using methyl iodide in the presence of a base such as triethylamine.
Chloroacetylation: The resulting N-methylated amine is then reacted with chloroacetyl chloride to introduce the chloroacetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Alachlor and Metolachlor
- Alachlor (CAS 15972-60-8): 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Its structure features a diethylphenyl group and a methoxymethyl substituent on the acetamide nitrogen, contrasting with the target compound’s methoxynaphthalenylmethyl group. Alachlor’s lower molecular weight (269.77 g/mol vs. 277.75 g/mol) and simpler aryl system contribute to higher water solubility, making it a widely used herbicide .
- Metolachlor (CAS 51218-45-2): 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. The stereoisomer s-metolachlor (CAS 87392-12-9) exhibits enhanced herbicidal activity due to its chiral center, a feature absent in the target compound . Both metolachlor derivatives prioritize substituent flexibility over aromatic bulk, resulting in distinct bioavailability profiles .
2-Chloro-N-naphthalen-2-yl-acetamide (CAS 5453-65-6)
This analogue lacks the N-methyl and methoxy groups present in the target compound. The absence of methoxy and methyl groups may also lower lipophilicity, as evidenced by its lower molecular weight compared to the target compound .
Substituent-Driven Functional Differences
Aromatic vs. Aliphatic Substituents
Halogenation Patterns
- Chlorine Placement : Unlike 2-chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e), which features trichloroethyl substitution, the target compound’s single chlorine on the acetamide backbone may reduce environmental persistence while retaining reactivity in nucleophilic environments .
Toxicological and Environmental Considerations
- Mutagenicity Potential: Group 1 transformation products of S-metolachlor (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide) were prioritized for mutagenicity risk due to hydroxyl and methoxy substituents . The target compound’s methoxynaphthalene system lacks direct evidence of mutagenicity but shares structural motifs with prioritized compounds, warranting further study .
- Ecotoxicity: Alachlor and metolachlor are known groundwater contaminants due to moderate persistence (half-life ~30 days).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
